Dimethyl (4-fluorobenzyl)phosphonate

概要

説明

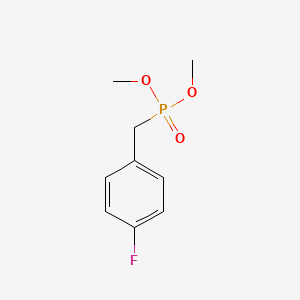

Dimethyl (4-fluorobenzyl)phosphonate is an organophosphorus compound with the molecular formula C9H12FO3P. It is characterized by the presence of a phosphonate group attached to a benzyl ring substituted with a fluorine atom at the para position.

準備方法

Synthetic Routes and Reaction Conditions: Dimethyl (4-fluorobenzyl)phosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction typically uses Pd(OAc)2 as the palladium source and Xantphos as a supporting ligand . Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the copper-catalyzed addition of H-phosphonate dialkyl esters to boronic acids. This method uses Cu2O/1,10-phenanthroline as the catalytic system and provides high yields within a short reaction time .

化学反応の分析

Types of Reactions: Dimethyl (4-fluorobenzyl)phosphonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-phosphorus bonds.

Common Reagents and Conditions:

Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2

Bases: Triethylamine, potassium carbonate

Solvents: Acetonitrile, dichloromethane

Conditions: Microwave irradiation, visible-light illumination

Major Products: The major products formed from these reactions include various aryl phosphonates and alkynylphosphonates, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Scientific Research Applications

- Synthesis of Pharmaceuticals Dimethyl (4-fluorobenzyl)phosphonate serves as a building block in synthesizing biologically active compounds, especially in drug discovery and development. Diethyl (4-fluorobenzyl)phosphonate, a related compound, is an important intermediate in synthesizing pharmaceuticals targeting neurological disorders and enhancing drug efficacy .

- Agricultural Chemicals Diethyl (4-fluorobenzyl)phosphonate is used in developing agrochemicals like herbicides and insecticides, providing effective crop protection solutions while minimizing environmental impact .

- Biochemical Research Researchers utilize diethyl (4-fluorobenzyl)phosphonate in biochemical studies to investigate enzyme activity and metabolic pathways, aiding in understanding complex biological systems .

- Material Science Diethyl (4-fluorobenzyl)phosphonate finds applications in developing new materials like polymers and coatings, offering enhanced properties such as durability and chemical resistance .

Potential chemical transformations

This compound can undergo several chemical transformations.

Biological activities

Research has indicated that this compound exhibits various biological activities.

Interaction studies

Interaction studies involving this compound focus on its reactivity with various biological molecules.

Case Studies

While specific case studies directly involving this compound were not found in the search results, related phosphonate derivatives offer insight into potential applications:

- ** ग्रीन Chemistry:** Studies have explored the use of phosphonates in green chemistry, such as synthesizing α-aminophosphonate derivatives using GNS-AgNPs as a catalyst . This method has shown higher yields and shorter reaction times compared to conventional methods, with the catalyst being recyclable for up to five runs with minimal loss of activity .

- Modular Approach for Functionalized Pyridines: Diethyl (4-fluorobenzyl)phosphonate is used as a nucleophile in a modular approach for installing functionalized pyridines . These functionalized pyridines can be modified downstream through reduction or cross-couplings, with applications in calcium channel antagonists .

- Michaelis–Arbuzov Reaction: Research has optimized the microwave-assisted Michaelis–Arbuzov reaction for synthesizing dialkyl haloalkylphosphonates, which are crucial intermediates in synthesizing drugs like adefovir, tenofovir, and cidofovir .

Data Table

作用機序

The mechanism by which dimethyl (4-fluorobenzyl)phosphonate exerts its effects involves the formation of carbon-phosphorus bonds through palladium-catalyzed cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the transfer of nucleophilic groups to electrophilic centers .

類似化合物との比較

- Dimethyl benzylphosphonate

- Dimethyl (4-chlorobenzyl)phosphonate

- Dimethyl (4-methylbenzyl)phosphonate

Comparison: Dimethyl (4-fluorobenzyl)phosphonate is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with other molecules. Compared to its analogs, the fluorine substitution can enhance the compound’s stability and alter its electronic properties, making it a valuable reagent in specific synthetic applications .

生物活性

Dimethyl (4-fluorobenzyl)phosphonate is a phosphonate compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological effects, and relevant research findings.

Synthesis

This compound can be synthesized through various methods, including the Kabachnik–Fields reaction, which involves the reaction of dialkyl phosphites with aldehydes and amines. This method is notable for its efficiency and versatility in producing phosphonates with diverse substituents .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential as an anticancer agent and its effects on various cell lines. Below are key findings regarding its biological activities:

Anticancer Activity

- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that phosphonates can inhibit cell proliferation in human lung adenocarcinoma (A549) and leukemia (HL-60) cell lines, with IC50 values indicating moderate to high potency .

- Mechanism of Action : The compound is believed to interfere with cellular signaling pathways, potentially inducing apoptosis in cancer cells. This mechanism aligns with findings from other phosphonates that target specific enzymes involved in tumor progression .

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

- Study 1 : A study focused on the synthesis of novel phosphonates demonstrated that compounds similar to this compound showed significant cytotoxicity against HL-60 cells, with IC50 values ranging from 9.7 to 27.5 µM. This suggests a promising anticancer potential .

- Study 2 : Another investigation assessed the antiviral activity of phosphonates and noted that while this compound was not explicitly tested, related compounds showed efficacy against viral pathogens, indicating a broader spectrum of biological activity within the phosphonate class .

Data Table: Biological Activity Summary

特性

IUPAC Name |

1-(dimethoxyphosphorylmethyl)-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FO3P/c1-12-14(11,13-2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRXOCSAKCSLKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC1=CC=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。